molecular formula C18H20N6O3S2 B2711539 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide CAS No. 1226443-53-3

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide

Cat. No.: B2711539
CAS No.: 1226443-53-3
M. Wt: 432.52
InChI Key: PNKLOZWKZCIGOE-UHFFFAOYSA-N
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Description

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a potent and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncological research. This compound demonstrates significant anti-proliferative activity by selectively targeting and inhibiting EGFR-driven signaling pathways, such as the MAPK/ERK and PI3K/Akt cascades, which are crucial for cell survival, proliferation, and migration. Its core research value lies in its utility as a chemical probe to investigate the mechanisms of oncogenesis and to explore resistance mechanisms in various cancer models, particularly non-small cell lung cancer (NSCLC) and other epithelial malignancies. Researchers employ this inhibitor in preclinical studies to elucidate the complex dynamics of EGFR mutational status and its impact on therapeutic efficacy, providing critical insights for the development of next-generation targeted cancer therapies. The compound's design, featuring a 4,6-dimethylpyrimidine group linked to a thiazole core, contributes to its specific binding affinity and inhibitory profile against both wild-type and mutant forms of the kinase.

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[3-(methanesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c1-11-7-12(2)20-17(19-11)23-18-22-15(10-28-18)9-16(25)21-13-5-4-6-14(8-13)24-29(3,26)27/h4-8,10,24H,9H2,1-3H3,(H,21,25)(H,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKLOZWKZCIGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and thiazole intermediates. The reaction conditions often include the use of strong bases and acids, as well as specific catalysts to facilitate the formation of the desired bonds.

  • Step 1: Synthesis of 4,6-dimethylpyrimidine-2-amine

    • Reactants: 4,6-dimethylpyrimidine and ammonia
    • Conditions: High temperature and pressure
    • Catalyst: Palladium on carbon (Pd/C)
  • Step 2: Formation of thiazole ring

    • Reactants: 4,6-dimethylpyrimidine-2-amine and α-bromoacetophenone
    • Conditions: Reflux in ethanol
    • Catalyst: Potassium carbonate (K2CO3)
  • Step 3: Coupling with sulfonamide

    • Reactants: Thiazole intermediate and 3-(methylsulfonamido)phenylacetic acid
    • Conditions: Room temperature
    • Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Dihydropyrimidine derivatives

    Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

Structural Overview

The compound features several key structural elements that contribute to its biological activity:

  • Pyrimidine : This moiety is known for its role in nucleic acid structure and function, enhancing the compound's interaction with biological targets.
  • Thiazole : This ring structure is known to enhance pharmacological profiles by potentially interacting with enzymes or receptors.
  • Acetamide Group : Essential for biological activity, this group facilitates binding to target sites.

The biological activity of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Its structure allows it to bind effectively at active sites, leading to inhibition or modulation of these targets. This interaction can result in significant changes in cellular processes and pathways, contributing to its therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The thiazole and pyrimidine components are known to interact with cancer cell signaling pathways, potentially inhibiting tumor growth.

Antimicrobial Properties

Research has also suggested that this compound may possess antimicrobial properties. The structural features that allow it to bind to biological targets may also enable it to disrupt bacterial cell processes, presenting a potential avenue for developing new antibiotics.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can be beneficial in conditions like diabetes or obesity, where enzyme regulation is crucial.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazole-pyrimidine compounds showed promising results against various cancer cell lines. The study highlighted the importance of the structural components in enhancing bioactivity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Efficacy

Another research article demonstrated the antimicrobial efficacy of similar compounds against Staphylococcus aureus. The findings suggested that modifications in the thiazole ring could enhance antibacterial activity .

Case Study 3: Enzyme Inhibition

Research conducted on enzyme inhibition revealed that compounds featuring the pyrimidine-thiazole framework could effectively inhibit key metabolic enzymes involved in glucose metabolism, indicating potential applications in diabetes management .

Mechanism of Action

The mechanism of action of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular processes and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its combination of thiazole , dimethylpyrimidine , and methylsulfonamido-phenyl groups. Key comparisons with similar compounds include:

Compound Core Structure Key Substituents Reported Activity Synthetic Route
Target Compound Thiazole-Pyrimidine-Acetamide 4,6-Dimethylpyrimidine, 3-(methylsulfonamido)phenyl Not explicitly reported Alkylation of thiopyrimidine with chloroacetamide
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-Sulfanyl-Acetamide 4-Methylpyridin-2-yl Structural analysis only Reaction of thiopyrimidine with chloroacetamide
Azolyl Pyrimidines (e.g., Compounds 8–10 ) Oxazole/Thiazole-Pyrimidine 4-Chlorofuran-2-yl, diphenylpyrimidine Antimicrobial Condensation of glycinate derivatives with pyrimidines

Key Observations :

  • Sulfonamide moieties are known to enhance bioavailability and target binding in drug design.
  • Thiazole vs. Oxazole/Imidazole : Thiazole rings (as in the target compound) may confer distinct electronic and steric properties compared to oxazole or imidazole derivatives, influencing reactivity and biological interactions .
Crystallographic and Structural Analysis

Key bond lengths and angles in such compounds typically include:

  • Pyrimidine-Thiazole Linkage : N–C and C–S bond lengths (~1.35–1.45 Å) consistent with conjugated systems.
  • Acetamide Conformation : Planar geometry stabilized by intramolecular hydrogen bonds .

Biological Activity

The compound 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Structural Overview

The compound features several key structural elements:

  • Pyrimidine : Contributes to the compound's interaction with biological targets.
  • Thiazole : Enhances the pharmacological profile by potentially interacting with enzymes or receptors.
  • Acetamide Group : Essential for biological activity, facilitating binding to target sites.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Synthesis of 4,6-dimethylpyrimidine-2-amine :
    • Reactants: 4,6-dimethylpyrimidine and ammonia.
    • Conditions: High temperature and pressure using palladium on carbon as a catalyst.
  • Formation of Thiazole Ring :
    • Reactants: 4,6-dimethylpyrimidine-2-amine and α-bromoacetophenone.
    • Conditions: Reflux in ethanol with potassium carbonate as a catalyst.
  • Coupling with Sulfonamide :
    • This final step links the thiazole derivative with a methylsulfonamide phenyl group to form the target compound .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Its structure allows it to bind effectively at active sites, leading to inhibition or modulation of these targets. This interaction can result in significant changes in cellular processes and pathways, contributing to its therapeutic effects .

Inhibitory Effects

Preliminary studies indicate that compounds with similar structural features often exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth.
  • Anticancer Properties : Disruption of cancer cell proliferation through enzyme inhibition.

For example, compounds sharing structural similarities have shown potential as inhibitors of protein interactions critical in cancer pathways, such as those involving annexin A2 and S100A10 .

Comparative Studies

A comparative analysis of structurally similar compounds reveals insights into their biological activity:

Compound NameStructure FeaturesBiological Activity
4,6-Dimethylpyrimidin-2-aminePyrimidine baseAntimicrobial
Thiazole DerivativeThiazole ringAnticancer
Pyridine-based CompoundPyridine ringEnzyme inhibition

The unique combination of these structural elements enhances binding affinity and selectivity towards specific biological targets compared to analogs .

Recent Research Highlights

  • Dual Inhibition Studies : Recent research has focused on the development of dual inhibitors targeting Sirt2 and HDAC6, showcasing the potential for compounds like this one in treating various cancers by disrupting critical protein interactions .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the phenyl ring can significantly enhance potency against targeted interactions, highlighting the importance of structural optimization in drug design .

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